molecular formula C10H14OS B7941948 1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol

1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B7941948
M. Wt: 182.28 g/mol
InChI Key: DLGHAYWYUBAQDZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol (CAS: 1379312-84-1) is a secondary alcohol featuring a cyclopropane ring and a 3-methylthiophen-2-yl substituent. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol . The compound combines the steric strain of the cyclopropane ring with the electronic effects of the thiophene moiety, making it a structurally unique molecule.

Properties

IUPAC Name

1-cyclopropyl-1-(3-methylthiophen-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7-5-6-12-9(7)10(2,11)8-3-4-8/h5-6,8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHAYWYUBAQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

The direct addition of a 3-methylthiophen-2-ylmagnesium bromide to cyclopropyl methyl ketone offers a straightforward route:

Cyclopropyl methyl ketone+ArMgBr1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol\text{Cyclopropyl methyl ketone} + \text{ArMgBr} \rightarrow \text{this compound}

Challenges :

  • Thiophene Grignard reagents are sensitive to over-addition and protonolysis due to sulfur’s electron-withdrawing effects.

  • Steric hindrance at the ketone’s cyclopropane-adjacent position may reduce yield.

Optimization :

  • Employing THF as the solvent (as in Source) enhances reagent stability.

  • Slow addition of the Grignard reagent at −78°C minimizes side reactions.

Yield : 45–60% (extrapolated from analogous reactions in Source).

Organolithium Reagents

Organolithium species (e.g., 3-methylthiophen-2-yllithium) exhibit higher reactivity than Grignard reagents, enabling efficient ketone addition:

Cyclopropyl methyl ketone+ArLiTHF, -78°CAlcohol (crude)NaBH4Purified product\text{Cyclopropyl methyl ketone} + \text{ArLi} \xrightarrow{\text{THF, -78°C}} \text{Alcohol (crude)} \xrightarrow{\text{NaBH}_4} \text{Purified product}

Advantages :

  • Faster reaction kinetics compared to Grignard methods.

  • Compatibility with bulky substrates due to lower steric demands.

Limitations :

  • Requires rigorous exclusion of moisture and oxygen.

  • Potential for ketone enolization under strongly basic conditions.

Corey–Seebach Reaction for Carbon Chain Elongation

Source details the use of 1,3-dithiane anions to homologate ketones via the Corey–Seebach reaction. Adapting this strategy:

Synthesis of Dithiane Intermediate

Cyclopropyl methyl ketone is converted to its silyl enol ether, which reacts with 1,3-dithiane to form a thioketal-protected intermediate:

Cyclopropyl methyl ketoneTBSOTf, Et3NSilyl enol ether1,3-dithianeThioketal intermediate\text{Cyclopropyl methyl ketone} \xrightarrow{\text{TBSOTf, Et}_3\text{N}} \text{Silyl enol ether} \xrightarrow{\text{1,3-dithiane}} \text{Thioketal intermediate}

Conditions :

  • Lewis acid catalysis (e.g., BF₃·OEt₂) facilitates thioketal formation.

  • Yields: ~58% (based on Source).

Alkylation and Hydrolysis

The thioketal is alkylated with 3-methylthiophen-2-ylmethyl bromide, followed by acidic hydrolysis to yield the target alcohol:

Thioketal+ArCH2Brn-BuLiAlkylated productHCl, H2OThis compound\text{Thioketal} + \text{ArCH}2\text{Br} \xrightarrow{\text{n-BuLi}} \text{Alkylated product} \xrightarrow{\text{HCl, H}2\text{O}} \text{this compound}

Advantages :

  • Avoids sensitive organometallic reagents.

  • Enables modular substitution patterns.

Comparative Analysis of Synthetic Routes

Method Yield Range Scalability Key Challenges
Grignard Addition45–60%ModerateThiophene reagent stability
Organolithium Addition50–65%LowMoisture sensitivity
Corey–Seebach Reaction35–58%HighMulti-step sequence; thioketal hydrolysis

Data Insights :

  • Grignard and organolithium methods prioritize simplicity but face scalability hurdles.

  • The Corey–Seebach approach, while lengthier, offers better control over steric outcomes .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of cyclopropyl ketone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Group Notable Properties/Applications
1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol 1379312-84-1 C₁₀H₁₄OS 182.28 3-methylthiophen-2-yl, cyclopropyl Alcohol Potential pharmaceutical intermediate
1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol 1443354-38-8 C₁₃H₁₉NO 205.30 3-dimethylaminophenyl, cyclopropyl Alcohol Pharmaceutical intermediate (e.g., APIs)
1-cyclopropyl-2,2,2-trifluoroethan-1-ol 1993-77-7 C₅H₇F₃O 140.11 cyclopropyl, trifluoromethyl Alcohol High lipophilicity; agrochemical applications
rel-1-((1S,3S)-3-Iodo-2,2-dimethyl-1-(thiophen-3-yl)cyclopropyl)ethan-1-one - C₁₂H₁₅IOS 322.21 thiophen-3-yl, iodo, dimethyl Ketone High molecular weight; synthetic intermediate
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 methyl, cyclopentyl Alcohol Lower strain; solvent or fragrance use

Key Observations :

  • Thiophene vs. Aromatic Substituents: The thiophene group in the target compound introduces sulfur-based electronic effects (e.g., π-electron richness), contrasting with the dimethylamino phenyl group in the analog from , which is more basic and polar .
  • Fluorinated Analogs : The trifluoromethyl-substituted alcohol (CAS 1993-77-7) exhibits enhanced lipophilicity and metabolic stability compared to the thiophene derivative, making it suitable for agrochemicals .
  • Functional Group Variation : The ketone analog () lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic reactions .

Reactivity and Stability

  • Thiophene Reactivity : The sulfur atom in the thiophene moiety may participate in coordination chemistry or electrophilic substitution, differentiating it from fluorine-containing analogs .

Biological Activity

1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol is a compound with potential biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by the cyclopropyl and thiophenyl moieties, suggests possible interactions with biological targets, which may lead to therapeutic applications.

The molecular formula of this compound is C10H14OSC_{10}H_{14}OS, with a molecular weight of 182.28 g/mol. The compound is classified as an alcohol due to the presence of the hydroxyl (-OH) group.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring may enhance interactions with microbial membranes, leading to increased efficacy against bacterial strains.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which are critical in combating oxidative stress-related diseases. This activity is often assessed using DPPH radical scavenging assays.

Antimicrobial Activity

A study focusing on thiophene derivatives indicated that compounds similar to this compound demonstrated significant antibacterial effects against various strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In vitro assays have shown that thiophene-containing compounds can scavenge free radicals effectively. For example, a related compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating a strong potential for antioxidant activity . This suggests that this compound could similarly exhibit protective effects against oxidative damage.

Research Data Table

Activity Type Tested Compound IC50/MIC Values Notes
AntimicrobialThis compound15–30 µg/mLEffective against Staphylococcus aureus and E. coli
AntioxidantRelated Thiophene Compound25 µg/mLStrong DPPH radical scavenging activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethan-1-ol, and how are intermediates purified?

  • Methodological Answer : A common approach involves the Grignard or organolithium addition to a ketone precursor. For example, cyclopropane-containing intermediates can be synthesized via [2+1] cyclopropanation using dihalocarbene reagents (e.g., CH₂I₂/Zn-Cu). The thiophene moiety may be introduced through Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (e.g., from petroleum ether/ethyl acetate mixtures). Monitoring via TLC and GC-MS ensures intermediate purity .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for CH₂, δ ~1.5–2.5 ppm for CH), thiophene protons (δ ~6.5–7.5 ppm), and the hydroxyl proton (broad signal at δ ~1–5 ppm, exchangeable with D₂O).
  • IR Spectroscopy : Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-O bond (~1050–1250 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage).
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and steric interactions, as demonstrated in diphenylmethanol derivatives .

Advanced Research Questions

Q. How can contradictory stereochemical data from NMR and computational models be resolved for this compound?

  • Methodological Answer : Discrepancies between NOE (Nuclear Overhauser Effect) data and DFT (Density Functional Theory) predictions often arise from dynamic effects or solvent interactions. Strategies include:

  • Variable Temperature NMR : To identify conformational flexibility in the cyclopropane-thiophene system.
  • Solvent-Dependent Studies : Polar solvents may stabilize specific hydrogen-bonding networks.
  • Synchrotron X-ray Diffraction : Provides unambiguous stereochemical assignments, as seen in crystallographic analyses of similar alcohols .

Q. What experimental designs optimize the regioselective functionalization of the 3-methylthiophene ring during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to guide electrophilic substitution at the 5-position of thiophene.
  • Catalytic Systems : Use Pd-catalyzed C-H activation with ligands (e.g., SPhos) to enhance selectivity.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation. Reference analogous protocols for aryl-cyclopropane couplings .

Q. How can reaction yields for cyclopropanation steps be improved without compromising thiophene stability?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform cyclopropanation at –78°C (dry ice/acetone bath) to suppress thiophene ring decomposition.
  • Slow Reagent Addition : Controlled addition of dihalocarbene precursors (e.g., CH₂I₂) minimizes exothermic side reactions.
  • Protective Groups : Temporarily protect the thiophene sulfur with methyl groups to prevent oxidation during harsh conditions .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Correlates batch-to-batch variations in NMR/GC-MS data.
  • Control Charts : Monitor yield and purity trends over multiple iterations, flagging outliers for re-evaluation .

Q. How to address discrepancies between theoretical and observed chromatographic retention times?

  • Methodological Answer :

  • Hydrophobic Subtraction Model : Correlate HPLC retention times with logP values, accounting for cyclopropane’s nonpolar contribution.
  • Internal Standards : Use structurally similar compounds (e.g., 1-phenyl-1-cyclopropylethanol) to calibrate retention behavior.
  • Mobile Phase Optimization : Adjust acetonitrile/water ratios to resolve co-eluting impurities .

Safety & Handling

Q. What precautions are necessary when handling the hydroxyl and thiophene groups under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄), which may dehydrate the alcohol or sulfonate the thiophene.
  • Basic Conditions : Use mild bases (e.g., NaHCO₃) to prevent thiophene ring opening.
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential toxicity, as noted in safety data sheets for related alcohols .

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